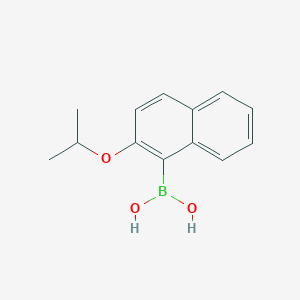
2-(Propan-2-yloxy)naphthalene-1-boronic acid
Overview
Description
“2-(Propan-2-yloxy)naphthalene-1-boronic acid” is a chemical compound with the CAS Number: 1084904-39-1 . Its IUPAC name is 2-isopropoxy-1-naphthylboronic acid . The molecular weight of this compound is 230.07 .
Synthesis Analysis
The synthesis of “this compound” could potentially involve Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.07 . It is stored at a temperature of 2-8°C .Scientific Research Applications
2-(Propan-2-yloxy)naphthalene-1-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as benzimidazoles and pyridazinones. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(Propan-2-yloxy)naphthalene-1-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The transition metal then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a key step in many synthetic pathways, leading to a wide variety of organic compounds .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a diverse range of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the reaction environment, and the temperature . The Suzuki-Miyaura reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
2-(Propan-2-yloxy)naphthalene-1-boronic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it an attractive reagent for organic synthesis. It is also highly reactive, making it suitable for a variety of synthetic methods. However, this compound is also a highly toxic compound, and should be handled with caution.
Future Directions
There are several potential future directions for 2-(Propan-2-yloxy)naphthalene-1-boronic acid research. One potential direction is to explore the use of this compound as a catalyst for the synthesis of other heterocyclic compounds. Another potential direction is to investigate the biochemical and physiological effects of this compound. Finally, further research could be conducted to explore the potential applications of this compound in pharmaceuticals, agrochemicals, and other organic compounds.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Propan-2-yloxy)naphthalene-1-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors .
One of the key interactions of this compound is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in the development of therapeutic agents targeting proteases involved in various diseases . Additionally, the compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor instance, by inhibiting serine proteases, this compound can impact processes such as cell proliferation, apoptosis, and inflammation .
In cancer cells, the inhibition of proteases by this compound can lead to reduced tumor growth and metastasis. This compound has also been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group of the compound can react with nucleophilic groups such as hydroxyl and amino groups, leading to the formation of stable covalent adducts. This interaction is particularly important in the inhibition of enzymes, where this compound can bind to the active site and prevent substrate binding and catalysis .
Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. The compound is generally stable under standard storage conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, continuous inhibition of proteases can result in sustained changes in cell signaling pathways and gene expression, ultimately affecting cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including off-target interactions and adverse effects on normal cellular processes .
Threshold effects have been observed, where a certain concentration of this compound is required to achieve a therapeutic effect. Beyond this threshold, increasing the dosage may not result in proportional increases in efficacy and may instead lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities .
Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism. This can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by factors such as its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms .
Once inside the cell, this compound can interact with intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation can be affected by factors such as binding to specific proteins and the presence of targeting signals .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals and binding interactions .
For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes .
properties
IUPAC Name |
(2-propan-2-yloxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO3/c1-9(2)17-12-8-7-10-5-3-4-6-11(10)13(12)14(15)16/h3-9,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVDICWVRLAXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



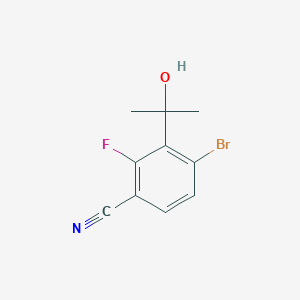
![2-[(E)-1-Benzoyl-2-(dimethylamino)ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1464183.png)
![(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464184.png)

![5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1464189.png)
![3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B1464194.png)
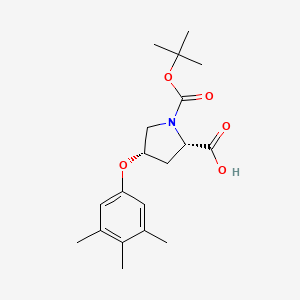
![1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464198.png)
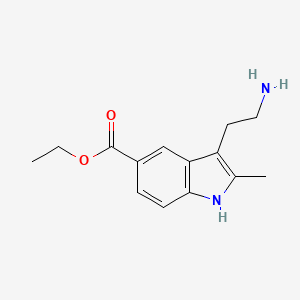
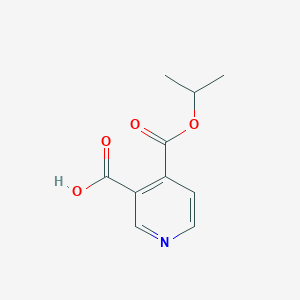
![2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B1464201.png)

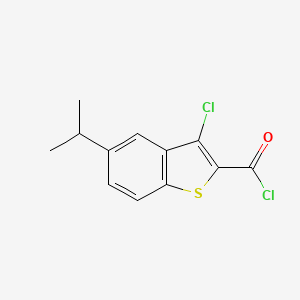
![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoic acid](/img/structure/B1464204.png)